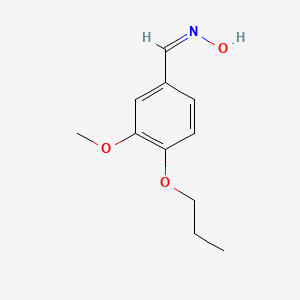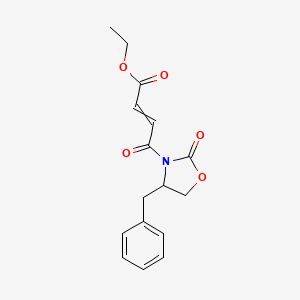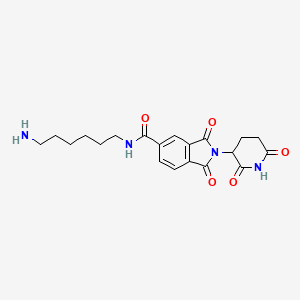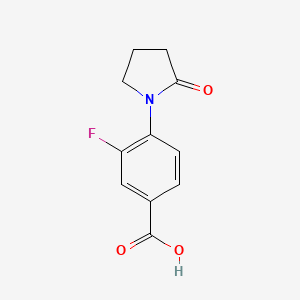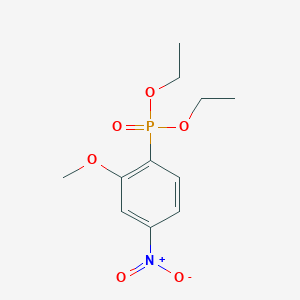
(1-Bromo-2-phenylethenyl)(trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane typically involves the reaction of phenylacetylene with bromine in the presence of a catalyst, followed by the addition of trimethylsilyl chloride. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Palladium or copper catalysts are frequently used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of [(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The phenylethenyl group can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding phenylethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea, typically carried out in polar solvents like dimethylformamide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid or potassium permanganate are used under mild to moderate conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products Formed
Substitution Reactions: Products include various substituted phenylethenyl derivatives.
Oxidation Reactions: Products include epoxides and ketones.
Reduction Reactions: The major product is the phenylethyl derivative.
Aplicaciones Científicas De Investigación
[(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound is studied for its potential use in the development of bioactive molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of [(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive bromine and phenylethenyl groups. These groups can interact with different molecular targets, facilitating the formation of new chemical bonds and the modification of existing structures. The trimethylsilane group provides stability and enhances the compound’s reactivity in certain conditions.
Comparación Con Compuestos Similares
Similar Compounds
- [(1Z)-1-Chloro-2-phenylethenyl]trimethylsilane
- [(1Z)-1-Iodo-2-phenylethenyl]trimethylsilane
- [(1Z)-1-Fluoro-2-phenylethenyl]trimethylsilane
Uniqueness
[(1Z)-1-Bromo-2-phenylethenyl]trimethylsilane is unique due to the presence of the bromine atom, which imparts specific reactivity patterns compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s behavior in substitution and elimination reactions, making it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
65425-95-8 |
|---|---|
Fórmula molecular |
C11H15BrSi |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
(1-bromo-2-phenylethenyl)-trimethylsilane |
InChI |
InChI=1S/C11H15BrSi/c1-13(2,3)11(12)9-10-7-5-4-6-8-10/h4-9H,1-3H3 |
Clave InChI |
BJQQXASWOZWVLL-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C(=CC1=CC=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


